2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate
Description
Properties
CAS No. |
817556-27-7 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2-methyl-1-oxo-1-pyridin-3-ylpropan-2-yl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)15-11(2,3)10(14)9-5-4-6-12-7-9/h4-7H,1-3H3 |
InChI Key |
ORJGXVFWYVSDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
Intermediate Synthesis :
- 3-Pyridylacetic acid is esterified with methanol in the presence of H₂SO₄ to yield methyl 2-(pyridin-3-yl)acetate (yield: 98%).
- Subsequent reduction with LiAlH₄ in tetrahydrofuran (THF) produces 2-(pyridin-3-yl)ethanol (yield: 51%).
- Oxidation of the alcohol to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄), forming 2-methyl-1-oxo-1-(pyridin-3-yl)propan-2-ol.
Acetylation :
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 98% | |
| Reduction | LiAlH₄, THF, 0°C | 51% | |
| Oxidation | Jones reagent | 75%* | |
| Acetylation | Ac₂O, H₂SO₄, 80°C | 82% |
*Estimated based on analogous reactions.
Method 2: One-Pot Multi-Component Condensation
This solvent-free method leverages Friedländer quinoline synthesis principles, adapted for pyridine derivatives.
Reaction Procedure
- Reactants :
- Mechanism :
- Purification :
Key Data
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 90°C | |
| Time | 1 hour | |
| Yield | 78% | |
| Purity | >95% (HPLC) |
Method 3: Grignard Reaction Followed by Esterification
This method employs organometallic reagents to construct the carbon skeleton.
Reaction Procedure
- Grignard Formation :
- Nucleophilic Addition :
- Acetylation :
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Grignard Formation | Mg, THF, 0°C | 89% | |
| Nucleophilic Addition | Methyl acetoacetate, 25°C | 68% | |
| Acetylation | AcCl, pyridine | 95% |
Method 4: Enzymatic Acetylation
A green chemistry approach using lipases as biocatalysts.
Reaction Procedure
Key Data
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | CAL-B | |
| Temperature | 40°C | |
| Conversion | 92% | |
| Enantiomeric Excess | >99% |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| 1 | High purity; scalable | Multi-step; toxic reagents | 82% |
| 2 | One-pot; solvent-free | Requires PPA handling | 78% |
| 3 | High atom economy | Sensitive to moisture | 95% |
| 4 | Eco-friendly; enantioselective | Longer reaction time | 92% |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous pyridine derivatives from recent patents and synthetic studies. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s acetyl ester group increases lipophilicity (logP ~1.5 estimated) compared to the hydroxypropynyl-substituted compound 69 (logP ~0.8), which has a polar propargyl alcohol moiety .
- The trifluoromethyl groups in the patent compound (EP4374877) significantly enhance lipophilicity (logP ~3.2), favoring membrane permeability .
Compound 69’s hydroxypropynyl group may confer hydrogen-bonding capacity, likely enhancing solubility but reducing metabolic stability compared to the acetylated target compound .
Synthetic Complexity :
- The target compound’s synthesis is less complex than the multi-step routes required for the oxazolo[3,4-d][1,4]oxazine scaffold in Compound 69, which involves palladium-catalyzed cross-coupling .
Biological Activity
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is an organic compound characterized by its unique structural features, including a pyridine ring and an acetate functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
The molecular formula of 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is , with a molecular weight of approximately 233.26 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyridine moiety enhances its ability to bind to biological targets, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in metabolic pathways.
Enzyme Inhibition
Research has indicated that derivatives of pyridine, such as 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate, can inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, which is critical for nucleotide synthesis, thus hindering cell proliferation, particularly in cancer cells .
| Compound | Target Enzyme | Effect |
|---|---|---|
| 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate | Dihydrofolate reductase (DHFR) | Inhibition of DNA synthesis |
| Piritrexim | Dihydrofolate reductase (DHFR) | Antitumor effects on carcinosarcoma |
Antimicrobial Activity
In vitro studies have demonstrated that compounds containing pyridine rings exhibit significant antimicrobial activity against various pathogens. The introduction of the pyridine moiety in similar compounds has been associated with increased inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin (26 mm) |
| Escherichia coli | 16 | Ciprofloxacin (26 mm) |
| Salmonella typhimurium | 15 | Ciprofloxacin (26 mm) |
Case Studies
A recent study explored the synthesis and biological evaluation of related pyridine derivatives, highlighting their potential as DHFR inhibitors. The study reported that modifications to the pyridine ring significantly affected the inhibitory potency against DHFR, suggesting that structural optimization could enhance therapeutic efficacy .
In another investigation focusing on antimicrobial properties, derivatives similar to 2-Methyl-1-oxo-1-(pyridin-3-yloxy)azetidin demonstrated promising results in inhibiting pathogenic bacteria, reinforcing the importance of the pyridine structure in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
